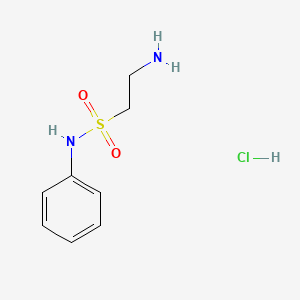

2-amino-N-phenylethanesulfonamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-phenylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-7-13(11,12)10-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKIOJNFIPWWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100424-69-8 | |

| Record name | 2-amino-N-phenylethane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-amino-N-phenylethanesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-phenylethanesulfonamide hydrochloride is a sulfonamide derivative with a structural resemblance to the endogenous neuroactive amino acid, taurine. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential pharmacological significance, drawing parallels with related taurine analogs that have shown activity within the central nervous system (CNS). As a member of the sulfonamide class of compounds, which have a rich history in medicinal chemistry, and as a taurine analog, this molecule holds potential for investigation in various therapeutic areas, particularly those concerning neurological disorders. Taurine itself is known to be a potent antioxidant and anti-inflammatory agent, playing roles in neuroprotection and neuromodulation, though its ability to cross the blood-brain barrier is limited[1]. The structural modifications in this compound, specifically the N-phenyl group, may alter its lipophilicity and potential to interact with biological targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These identifiers are crucial for the accurate sourcing and characterization of the compound.

| Property | Value | Source |

| CAS Number | 1100424-69-8 | [2] |

| Molecular Formula | C₈H₁₃ClN₂O₂S | [2] |

| Molecular Weight | 236.72 g/mol | [2] |

| IUPAC Name | 2-amino-N-phenylethanesulfonamide;hydrochloride | |

| Synonyms | 2-(N-phenylsulfamoyl)ethan-1-aminium chloride |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Protection of Taurine

The synthesis would commence with the protection of the amino group of taurine to prevent unwanted side reactions. A common and effective method is the use of phthalic anhydride to form an N-phthaloyl derivative[3].

-

Reaction Setup: In a round-bottom flask, taurine and phthalic anhydride are combined in a suitable solvent, such as dimethylformamide (DMF).

-

Heating: The mixture is heated to facilitate the condensation reaction, forming N-phthaloyl taurine.

-

Work-up: Upon cooling, the product is typically precipitated by the addition of water, filtered, and dried.

Step 2: Formation of the Sulfonyl Chloride

The sulfonic acid group of the protected taurine is then converted to a more reactive sulfonyl chloride. This is a critical step for the subsequent sulfonamide bond formation.

-

Chlorination: N-phthaloyl taurine is treated with a chlorinating agent. While traditional reagents like thionyl chloride or phosphorus pentachloride can be used, milder and more modern reagents such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) may offer higher yields and cleaner reactions[4]. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.

-

Isolation: The resulting 2-phthalimidoethanesulfonyl chloride[5][6][7] is isolated through appropriate work-up procedures, which may involve washing with water and drying of the organic phase.

Step 3: Reaction with Aniline

The synthesized sulfonyl chloride is then reacted with aniline to form the sulfonamide linkage. This is a standard nucleophilic substitution reaction[8][9][10].

-

Reaction Conditions: 2-phthalimidoethanesulfonyl chloride is dissolved in a suitable solvent, and aniline is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification: The protected final product, N-phenyl-2-phthalimido-ethanesulfonamide, is purified using techniques like column chromatography.

Step 4: Deprotection and Salt Formation

The final steps involve the removal of the phthaloyl protecting group and the formation of the hydrochloride salt.

-

Hydrazinolysis: The phthaloyl group is commonly cleaved using hydrazine hydrate in a solvent like ethanol or methanol[11]. The reaction mixture is typically refluxed.

-

Work-up: The phthalhydrazide byproduct is often insoluble and can be removed by filtration. The filtrate containing the free amine, 2-amino-N-phenylethanesulfonamide, is then concentrated.

-

Salt Formation: The free amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the desired this compound. The salt is then collected by filtration and dried.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the phenyl group, the two methylene groups of the ethanesulfonyl chain, and the amine/ammonium protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring and the two aliphatic carbons of the ethanesulfonyl moiety. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine/ammonium group, S=O stretching of the sulfonamide, C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition. |

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid) would be employed. Detection can be achieved using a UV detector, as the phenyl group provides a chromophore.

Pharmacological and Toxicological Profile

Potential Pharmacological Activity

Given its structural similarity to taurine, this compound is a candidate for investigation into its effects on the central nervous system. Taurine and its derivatives have demonstrated a range of neurological activities, including neuroprotection, anticonvulsant effects, and modulation of GABAergic and glycinergic systems[1][12][13][14]. The introduction of a phenyl group in the sulfonamide moiety increases the lipophilicity of the molecule compared to taurine, which could potentially enhance its ability to cross the blood-brain barrier[1][12].

Studies on related N-phenyl sulfonamide derivatives have shown a variety of biological activities, including anticonvulsant properties[15]. Therefore, it is plausible that this compound could exhibit similar CNS-related activities.

Sources

- 1. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases [mdpi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Phthalimides [organic-chemistry.org]

- 4. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

- 5. 2-PHTHALIMIDOETHANESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-フタルイミドエタンスルホニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Phthalimidoethanesulfonyl chloride | C10H8ClNO4S | CID 308739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into the Biological Activity of 2-amino-N-phenylethanesulfonamide hydrochloride: A Search for a Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide addresses the inquiry into the mechanism of action of 2-amino-N-phenylethanesulfonamide hydrochloride. A comprehensive review of scientific literature and chemical databases was conducted to elucidate its pharmacological profile. The investigation reveals a significant lack of published data regarding the biological activity and, consequently, the mechanism of action of this specific compound. The available information strongly suggests that this compound is primarily documented as a chemical intermediate in a 1946 patent, with no subsequent research found detailing its pharmacological effects or therapeutic applications. This guide will present the available information on the compound's synthesis and properties, and discuss the implications of the absence of biological data in the context of drug discovery and development.

Introduction: The Quest for a Mechanism of Action

In the field of pharmacology and drug development, understanding a compound's mechanism of action (MoA) is paramount. It forms the scientific foundation for its therapeutic application, potential side effects, and further optimization. The subject of this inquiry, this compound, presents a unique case. Despite its well-defined chemical structure, a thorough investigation into its biological activity yields no discernible MoA. This document serves to transparently report on this data gap and provide the existing, albeit limited, information on this chemical entity.

Synthesis and Chemical Identity

The primary and seemingly sole piece of literature describing this compound is a United States patent filed in 1942 and granted in 1946. This patent, titled "Preparation of amino-N-substituted-ethanesulfonamides," details the synthesis of this compound.

Patented Synthesis Workflow

The synthesis described in the patent involves a multi-step process, which can be summarized as follows:

Figure 1: A simplified diagram illustrating the synthesis of this compound as described in US Patent 2,397,737.

Chemical Properties

Based on its structure, the following properties can be inferred:

| Property | Description |

| Chemical Formula | C8H13ClN2O2S |

| Molecular Weight | 236.72 g/mol |

| Class | Sulfonamide |

| Form | Hydrochloride salt |

The Absence of a Known Mechanism of Action

A comprehensive search of prominent scientific databases, including PubMed, Scopus, and Chemical Abstracts Service (CAS), yielded no studies investigating the biological effects of this compound. The compound is not listed as an active pharmaceutical ingredient in any known drug, nor is it described as a tool compound for studying any particular biological pathway.

The original patent mentions that the compounds produced by its methods are "valuable as intermediates in the preparation of more complex compounds, for example, in the synthesis of compounds having therapeutic value." This statement strongly suggests that this compound itself was not intended as a final drug product, but rather as a building block for other molecules.

Hypothetical Considerations for Future Research

While there is no data to support any specific MoA, the general structure of a sulfonamide could hypothetically interact with various biological targets. Sulfonamides are a broad class of compounds with diverse biological activities, including:

-

Antimicrobial effects: The sulfonamide moiety is famously a key component of sulfa drugs, which inhibit dihydropteroate synthase in bacteria.

-

Carbonic anhydrase inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase, leading to diuretic effects.

-

Protease inhibition: Some sulfonamides have been developed as inhibitors of various proteases.

It is crucial to emphasize that these are general properties of the sulfonamide class and there is currently no evidence to suggest that this compound exhibits any of these activities.

A Proposed Workflow for Initial Biological Screening

For researchers interested in exploring the potential biological activity of this compound, a logical first step would be a broad-based screening approach.

Figure 2: A conceptual workflow for the initial biological evaluation of a compound with an unknown mechanism of action.

Conclusion

References

- Martin, E. L. (1946). Preparation of amino-N-substituted-ethanesulfonamides. U.S. Patent No. 2,397,737. Washington, DC: U.S.

A Strategic Approach to Unveiling the Bioactivity of 2-amino-N-phenylethanesulfonamide hydrochloride: A Technical Guide

This guide provides a comprehensive framework for the initial biological activity screening of the novel chemical entity, 2-amino-N-phenylethanesulfonamide hydrochloride. As a member of the sulfonamide class—a group of compounds with a rich history of diverse pharmacological applications—this molecule warrants a systematic and multi-faceted screening approach to uncover its therapeutic potential.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, execution, and data interpretation.

The narrative that follows eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered screening cascade designed to efficiently move from broad cytotoxic evaluation to more specific target- and phenotype-based assays. This strategy is crafted to maximize information gathering while conserving resources, ensuring that every experimental step is a self-validating system that informs the next.

Part 1: Foundational Viability and Cytotoxicity Assessment

Before delving into specific therapeutic activities, it is paramount to establish the compound's intrinsic effect on cell viability. This foundational step ensures that any observed activity in subsequent assays is not a mere artifact of cytotoxicity.[5][6] We will employ two distinct, yet complementary, assays to build a robust cytotoxicity profile across a panel of relevant human cell lines.

Experimental Rationale

The selection of cell lines should be strategic. For this initial screen, a panel comprising a non-cancerous cell line (e.g., HEK293) and a selection of cancer cell lines from diverse origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) is recommended.[7] This allows for the simultaneous assessment of general toxicity and potential cancer-specific antiproliferative effects.

We will utilize two assays based on different cellular mechanisms:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, where mitochondrial reductases in viable cells convert the MTT tetrazolium salt into a colored formazan product.[6][8] It is a widely accepted gold standard for assessing cell viability.[6]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cell death.[9][10][11] It serves as a direct measure of cytotoxicity and complements the metabolic information from the MTT assay.[8][10]

Experimental Protocols

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect 50 µL of the supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[9][11]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound | Assay | IC50 (µM) |

| HEK293 | 2-amino-N-phenylethanesulfonamide HCl | MTT | > 100 |

| A549 | 2-amino-N-phenylethanesulfonamide HCl | MTT | 75.2 |

| MCF-7 | 2-amino-N-phenylethanesulfonamide HCl | MTT | 82.5 |

| HCT116 | 2-amino-N-phenylethanesulfonamide HCl | MTT | 68.9 |

| HEK293 | 2-amino-N-phenylethanesulfonamide HCl | LDH | > 100 |

| A549 | 2-amino-N-phenylethanesulfonamide HCl | LDH | 88.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Broad-Spectrum Kinase Inhibition Screening

The sulfonamide moiety is a known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors.[12] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[13] Therefore, a broad-spectrum kinase inhibition assay is a logical and high-value next step.

Experimental Rationale

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, offers a sensitive and high-throughput method to screen for kinase inhibition.[13] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13] Screening against a diverse panel of kinases can reveal potential targets and provide initial selectivity data.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound. Add the specific kinase and its corresponding substrate peptide to each well.[13] Include a known kinase inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only well as a negative control.[13][14]

-

Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | 2-amino-N-phenylethanesulfonamide HCl IC50 (µM) | Staurosporine IC50 (nM) |

| Kinase A | 12.5 | 5 |

| Kinase B | > 100 | 10 |

| Kinase C | 25.8 | 20 |

| Kinase D | > 100 | 2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: G-Protein Coupled Receptor (GPCR) Modulation Screening

GPCRs represent a large family of cell surface receptors that are major drug targets.[15] Given the structural diversity of sulfonamide derivatives and their ability to interact with a wide range of biological targets, screening for GPCR modulation is a valuable exploratory step.

Experimental Rationale

Calcium flux assays are a common and effective method for monitoring the activation of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[16][17][18] The use of a Fluorescence Imaging Plate Reader (FLIPR) allows for high-throughput screening of compounds for their ability to act as either agonists or antagonists of GPCRs.[16]

Experimental Protocol: FLIPR-Based Calcium Flux Assay

-

Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293-GPCR).

-

Cell Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[17]

-

Compound Addition (Antagonist Mode): To screen for antagonists, pre-incubate the cells with this compound before adding a known agonist for the GPCR.

-

Compound Addition (Agonist Mode): To screen for agonists, add this compound directly to the cells.

-

Data Acquisition: Measure the fluorescence intensity over time using a FLIPR system. An increase in fluorescence indicates an increase in intracellular calcium.[16]

-

Data Analysis: For agonist activity, determine the EC50 value from the dose-response curve. For antagonist activity, determine the IC50 value.

Data Presentation: GPCR Activity Profile

| GPCR Target | Activity Mode | EC50/IC50 (µM) |

| GPCR X | Agonist | > 100 |

| GPCR X | Antagonist | 18.7 |

| GPCR Y | Agonist | > 100 |

| GPCR Y | Antagonist | > 100 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Phenotypic Screening

Phenotypic screening is a powerful, target-agnostic approach that identifies compounds that produce a desired change in the phenotype of a cell or organism.[19][20] This method is particularly useful when the molecular target of a disease is unknown or when a multi-target effect is desired.[12][21]

Experimental Rationale

High-content screening (HCS) is a key technology for phenotypic screening, combining automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters simultaneously.[19] For this compound, an assay looking at changes in cellular morphology, such as neurite outgrowth in a neuronal cell line, could reveal unexpected neurotrophic or neuroprotective activities.

Experimental Protocol: Neurite Outgrowth HCS Assay

-

Cell Seeding: Plate a neuronal cell line (e.g., PC-12) in a 96-well imaging plate.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (e.g., Nerve Growth Factor) and a vehicle control.

-

Incubation: Incubate for 48-72 hours to allow for neurite outgrowth.

-

Cell Staining: Fix the cells and stain with fluorescent dyes to label the cell nuclei (e.g., DAPI) and cytoplasm/neurites (e.g., a tubulin-binding dye).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to automatically identify cells and quantify parameters such as neurite length, number of neurites per cell, and number of branch points.

-

Data Analysis: Compare the quantified phenotypic changes in compound-treated cells to the controls to identify significant effects.

Visualization of Workflows and Pathways

Overall Screening Cascade

Caption: A tiered approach to biological activity screening.

Hypothetical Kinase Signaling Pathway

Caption: Potential inhibition of a proliferative signaling pathway.

Decision-Making Logic for Hit Validation

Caption: A logical workflow for hit validation and prioritization.

Conclusion

The journey of a novel compound from the bench to a potential therapeutic is a long and arduous one. This guide provides a robust and scientifically sound starting point for the biological activity screening of this compound. By employing a multi-tiered approach that begins with foundational cytotoxicity testing and progresses to broad-spectrum target-based and phenotypic screens, researchers can efficiently and effectively uncover the biological potential of this and other novel sulfonamide derivatives. The key to success lies not in rigid adherence to a single protocol, but in the intelligent application of a diverse set of assays, allowing the biological system to reveal the compound's true activity.

References

- Phenotypic Screening - Revvity.

- Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges - PharmaFe

- Phenotypic Screening - BioScience - Sygn

- The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC - NIH.

- Phenotypic screening - Wikipedia.

- Application Notes and Protocols for Kinase Activity Assays - Benchchem.

- The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers - Benchchem.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - Springer.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv

- Evaluation of Biological Activity of N

- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin - Benchchem.

- Cell-based Assays for GPCR Activity - Biocompare.

- Sulfonamides - LiverTox - NCBI Bookshelf - NIH.

- Kinase Assay Kit - Sigma-Aldrich.

- Sulfonamides - Infectious Diseases - MSD Manual Professional Edition.

- Sulfonamide (medicine) - Wikipedia.

- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed.

- List of Sulfonamides + Uses, Types & Side Effects - Drugs.com.

- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.

- Research Progress in In Vitro Screening Techniques for N

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - ACS Omega.

- LDH Cytotoxicity Assay - Cre

- Eurofins DiscoverX GPCR Assays - YouTube.

- Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Cre

- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel

- Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides - ResearchG

- Methods for Detecting Kinase Activity - Cayman Chemical.

- Can anyone suggest a protocol for a kinase assay?

- Update on in vitro cytotoxicity assays for drug development - ResearchG

- LDH assay kit guide: Principles and applic

- High-throughput calcium flux assays: luminescent versus fluorescent readout - Drug Target Review.

- Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz

- Figure . A few biologically active sulfonamide derivatives.

- LDH Cytotoxicity Assay FAQs - G-Biosciences.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. biocompare.com [biocompare.com]

- 16. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

- 20. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 21. proventainternational.com [proventainternational.com]

An In-Depth Technical Guide to 2-amino-N-phenylethanesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-phenylethanesulfonamide hydrochloride (CAS RN: 1100424-69-8), a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from analogous structures and general methodologies to present a plausible framework for its synthesis, characterization, and analysis. The document is intended to serve as a foundational resource for researchers interested in exploring the properties and potential applications of this and related compounds.

Introduction

Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The core structure, characterized by a sulfonyl group connected to an amine, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, a derivative of taurine (2-aminoethanesulfonic acid), combines the sulfonamide moiety with a phenylethylamine backbone, a structural motif present in many biologically active molecules. This guide aims to provide a detailed technical overview of this compound, addressing its synthesis, physicochemical properties, and analytical methodologies.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[2] |

| CAS Number | 1100424-69-8 | Pharmaffiliates[2] |

| Molecular Formula | C₈H₁₃ClN₂O₂S | Pharmaffiliates[2] |

| Molecular Weight | 236.72 g/mol | Pharmaffiliates[2] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established reactions of analogous compounds. A recent publication has reported the synthesis of the free base, 2-amino-N-phenylethanesulfonamide.[3] The general approach involves the formation of a sulfonamide bond between a sulfonyl chloride and an amine, followed by appropriate protection and deprotection steps.

Proposed Synthetic Pathway

A logical synthetic approach would start from 2-aminoethanesulfonyl chloride or a protected precursor, which is then reacted with aniline. A key consideration in this synthesis is the protection of the amino group of the taurine backbone to prevent side reactions.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common practices for sulfonamide synthesis and should be optimized for specific laboratory conditions.

Step 1: Protection of 2-Aminoethanesulfonyl chloride

-

Suspend 2-aminoethanesulfonyl chloride hydrochloride in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Add a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt.

-

Introduce a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture to isolate the N-protected 2-aminoethanesulfonyl chloride.

Step 2: Sulfonamide Bond Formation

-

Dissolve the N-protected 2-aminoethanesulfonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add aniline to the solution, followed by a non-nucleophilic base such as pyridine or triethylamine.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is typically washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude N-protected 2-amino-N-phenylethanesulfonamide in a suitable solvent.

-

For a Boc protecting group, treat with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to yield the crude free base.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude 2-amino-N-phenylethanesulfonamide free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. The purity of the compound should be assessed by analytical methods such as HPLC and melting point determination.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A ¹H NMR spectrum of the free base, 2-amino-N-phenylethanesulfonamide, has been reported in the literature.[3] For the hydrochloride salt, one would expect to see characteristic signals for the aromatic protons of the phenyl group, as well as signals for the two methylene groups of the ethanesulfonamide backbone. The amine protons would likely appear as a broad singlet. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The ¹³C NMR spectrum should show distinct signals for the carbon atoms of the phenyl ring and the two aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine and the sulfonamide, the S=O stretches of the sulfonyl group, and the aromatic C-H and C=C stretches of the phenyl ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of sulfonamide compounds.[4][5][6][7][8]

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be optimized for the specific compound to achieve good peak shape and resolution.

Potential Applications and Biological Activity

While there is no specific information in the public domain regarding the biological activity of this compound, the structural motifs present in the molecule suggest several potential areas for investigation.

-

Antimicrobial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.[1]

-

Enzyme Inhibitors: Sulfonamides have been shown to inhibit various enzymes, including carbonic anhydrases.[1]

-

Neurological Applications: The phenylethylamine scaffold is found in many centrally acting agents.

Further pharmacological screening is required to elucidate the specific biological activities of this compound.

Conclusion

This compound is a compound of interest with a foundation in the well-established field of sulfonamide chemistry. While direct and extensive literature is currently sparse, this guide provides a robust framework for its synthesis, characterization, and analysis based on established chemical principles and data from analogous compounds. It is hoped that this document will serve as a valuable resource for researchers and encourage further investigation into the properties and potential applications of this and related molecules.

References

-

YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

- Ayati, A., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Results in Chemistry, 7, 101347.

- De, B., et al. (2015). Bio-activity of aminosulfonyl ureas in the light of nucleic acid bases and DNA base pair interaction. Bioorganic & Medicinal Chemistry Letters, 25(16), 3163-3169.

-

MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]

- Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6898.

- Patyra, E., & Kwiatek, K. (2019).

- Patyra, E., & Kwiatek, K. (2020).

- Barret, J. M., et al. (1995). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. Journal of Medicinal Chemistry, 38(9), 1549-1555.

- Ayati, A., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Results in Chemistry, 7, 101347.

- Popa, A., & Supuran, C. T. (2023).

- Gadad, A. K., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(5), 1335-1345.

- Galkin, A. A., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminoacetophenone hydrochloride(5468-37-1) 1H NMR [m.chemicalbook.com]

- 3. Synthesis of New Amidoethanesulfonamides of Betulonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity of taurine with aldehydes and its physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo biological activity of the histone deacetylase inhibitor LAQ824 is detectable with 3'-deoxy-3'-[18F]fluorothymidine positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity of the G-quadruplex ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of 2-amino-N-phenylethanesulfonamide hydrochloride

Abstract: This technical guide provides a comprehensive overview of the theoretical properties of 2-amino-N-phenylethanesulfonamide hydrochloride (CAS No: 1100424-69-8). In the absence of extensive empirical data for this specific molecule, this document leverages established principles of medicinal chemistry, computational modeling, and structure-activity relationships within the sulfonamide class to project its physicochemical characteristics, potential biological activities, and key considerations for research and development. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound. All presented quantitative data are in silico predictions and should be interpreted as such.

Introduction and Chemical Identity

This compound is a sulfonamide derivative with a core structure that suggests potential biological activity. The molecule incorporates a primary amino group, a flexible ethylsulfonamide linker, and a phenyl ring, features commonly found in pharmacologically active compounds.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-amino-N-phenylethanesulfonamide;hydrochloride | N/A |

| CAS Number | 1100424-69-8 | [1] |

| Molecular Formula | C8H13ClN2O2S | [1][2] |

| Molecular Weight | 236.72 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)CCN.Cl | N/A |

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following properties for 2-amino-N-phenylethanesulfonamide have been predicted using established computational models.[4][5][6]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| pKa (most basic) | ~8.5 - 9.5 | The primary amine is predicted to be the most basic center, influencing solubility and receptor interactions. |

| pKa (most acidic) | ~9.0 - 10.0 | The sulfonamide N-H proton is weakly acidic, which can affect its hydrogen bonding capabilities. |

| LogP | ~0.5 - 1.5 | Indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential for good oral absorption. |

| Aqueous Solubility | Moderate to High | The hydrochloride salt form and the presence of polar functional groups suggest good solubility in aqueous media. |

| Polar Surface Area (PSA) | ~78 Ų | Suggests good potential for oral bioavailability and cell permeability. |

| Hydrogen Bond Donors | 2 | The primary amine and the sulfonamide NH are potential hydrogen bond donors. |

| Hydrogen Bond Acceptors | 3 | The two sulfonyl oxygens and the primary amine are potential hydrogen bond acceptors. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility, which can be important for binding to biological targets. |

Note: These values are estimations from computational algorithms and require experimental verification.

Synthesis and Characterization

Proposed Synthetic Pathway

A common method for the synthesis of N-aryl sulfonamides involves the reaction of an appropriate sulfonyl chloride with an amine.[7][8]

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Sulfonylation: To a stirred solution of aniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and a non-nucleophilic base (e.g., pyridine or triethylamine), 2-aminoethanesulfonyl chloride hydrochloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 1 M HCl) to remove excess aniline and base, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified 2-amino-N-phenylethanesulfonamide is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the two methylene groups of the ethyl chain, and the exchangeable protons of the amine and sulfonamide groups. The integration of these signals would confirm the proton count.[9][10][11][12] |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring and the two aliphatic carbons of the ethyl chain.[12][13] |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns of sulfonamides, such as the loss of SO₂.[14][15][16][17][18] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and sulfonamide), S=O stretching (sulfonyl group), and aromatic C-H and C=C stretching.[10] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak would indicate the purity of the compound. |

Predicted Biological Activity and Pharmacological Profile

The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[19]

Potential Mechanisms of Action

Based on its structural features, this compound could exhibit a variety of biological activities.

-

Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and can act as an inhibitor of various metalloenzymes, most notably carbonic anhydrases.[20] The overall structure could also lend itself to inhibiting other enzyme classes, such as kinases or proteases, depending on the conformation and interactions of the phenyl and aminoethyl groups within the enzyme's active site.

-

Receptor Modulation: The primary amine and the aromatic ring are common features in ligands for various receptors. For instance, similar structures have been explored as ligands for serotonin receptors.[21]

Figure 3: Potential biological targets and mechanisms of action.

In Silico ADME/Tox Profile

Computational tools can provide an early assessment of a compound's potential ADME and toxicity profile.[22][23][24][25][26]

Table 4: Predicted ADME/Tox Properties

| Parameter | Prediction | Implication |

| Absorption | Good oral bioavailability predicted | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Distribution | Moderate volume of distribution | Likely to distribute into tissues without excessive accumulation. |

| Metabolism | Potential for Phase I (e.g., N-dealkylation, hydroxylation) and Phase II (e.g., glucuronidation) metabolism. | The primary amine and aromatic ring are potential sites of metabolic modification. |

| Excretion | Likely renal excretion | The polar nature of the molecule suggests it will be eliminated primarily through the kidneys. |

| Toxicity | Potential for sulfonamide-class related toxicities | Hypersensitivity reactions and potential for hepatotoxicity, as seen with other sulfonamides, should be considered.[1][27][28][29][30] |

Conclusion and Future Directions

This compound is a small molecule with structural features that suggest potential for biological activity. While specific experimental data is currently lacking, this theoretical guide provides a framework for its potential physicochemical properties, synthesis, and pharmacological profile based on established principles and data from related sulfonamide compounds.

Future research on this compound should focus on:

-

Chemical Synthesis and Characterization: Development and validation of a reliable synthetic route and full analytical characterization of the compound.

-

Experimental Determination of Physicochemical Properties: Measurement of pKa, LogP, and solubility to validate the in silico predictions.

-

Biological Screening: Broad screening against various enzyme and receptor targets to identify potential biological activities.

-

In Vitro ADME/Tox Studies: Experimental evaluation of metabolic stability, cell permeability, and cytotoxicity to build a comprehensive preclinical profile.

This guide serves as a starting point for researchers interested in exploring the potential of this compound in drug discovery and development.

References

-

Pharmaffiliates. This compound. [Link]

-

P&S Chemicals. This compound. [Link]

- Gao, Y., et al. (2019). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(11), 2095-2105.

-

Protheragen. Property Prediction of Drug-like Molecules. [Link]

- North, C. (1995). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.

-

CD ComputaBio. Prediction of Drug-Like Properties. [Link]

-

Indian Journal of Pharmaceutical Sciences. Biological activities of sulfonamides. [Link]

- Chang, C. J., & Gut, M. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of pharmaceutical sciences, 64(7), 1233-1236.

- Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher.

- Ekins, S., & Rose, J. (2002). Prediction of Drug-Like Properties.

- O'Connor, D., & Smith, F. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(20), 2311-2319.

- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352-358.

- Macomber, J. D., & Arnold, W. A. (2009). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 25(16), 9069-9076.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Wang, J., et al. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(19), 5565-5574.

- Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.

-

Study.com. Sulfonamides: Side Effects, Allergies & Toxicity. [Link]

- Krynitsky, A. J., & Swineford, D. M. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction.

- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Daina, A., et al. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology (Vol. 2266, pp. 227-243). Humana, New York, NY.

- Park, M. K., et al. (1984). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI, 28(5), 287-291.

-

The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

- Khan, M. A. (2018). Clinical toxicity of sulfonamides.

- Nikoofard, H., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Acta Chimica Slovenica, 64(4), 842-848.

- Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(3), 285-352.

- Arshad, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Ntie-Kang, F. (2013). In silico ADME prediction: data, models, facts and myths. Mini reviews in medicinal chemistry, 13(6), 861-875.

- Wang, Y., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 11, 589751.

- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21543-21550.

- Vree, T. B., et al. (1993). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of antimicrobial chemotherapy, 32(5), 665-676.

- Li, G., et al. (2013). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. Tetrahedron letters, 54(44), 5940-5942.

- Plonka, W., et al. (2013). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry A, 117(50), 13467-13477.

- Wolański, M., & Ręka, T. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC advances, 10(63), 38435-38453.

- Khan, K. M., et al. (2014). Highly Efficient Protocol for Sulfonylation of Amino Acid. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 57(2), 86-93.

- Ahmed, M. (2018). Sulfonamides: A Promising Pharmacophore as Carbonic Anhydrase Inhibitor. CPQ Medicine, 2(3), 1-2.

- Rague, A., & Tidgewell, K. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini reviews in medicinal chemistry, 18(7), 552-560.

- Balamurali, M. M., et al. (2019). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Journal of Biomolecular Structure and Dynamics, 37(13), 3465-3478.

- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.

- Khair-ul-Bariyah, S., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon, 8(10), e10985.

- Procter, D. J., et al. (2014). Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. Journal of the American Chemical Society, 136(35), 12269-12272.

- Mohanazadeh, F., et al. (2012). Efficient Synthesis of 2-Arylamino-2-imidazolines and 2-Aminobenzimidazoles with Aminoiminomethanesulfonic Acid Derivatives.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding mode analyses and pharmacophore model development for sulfonamide chalcone derivatives, a new class of alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

- 5. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]

- 6. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Determination of Sulfonamides by NMR Spectroscopy [yakhak.org]

- 12. rsc.org [rsc.org]

- 13. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 24. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 25. researchgate.net [researchgate.net]

- 26. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. study.com [study.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Whitepaper: Discovery and a Proposed Synthesis of 2-amino-N-phenylethanesulfonamide hydrochloride, a Novel Sulfonamide Scaffold

An In-depth Technical Guide for Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] This guide details the rationale behind the "discovery" or design of a novel investigational compound, 2-amino-N-phenylethanesulfonamide hydrochloride. We present a comprehensive, field-proven synthetic strategy designed for its efficient preparation. The narrative emphasizes the causality behind experimental choices, from strategic protecting group selection to reaction optimization and final salt formation. This document provides researchers and drug development professionals with a robust, self-validating protocol for accessing this and related scaffolds, complete with detailed experimental procedures, characterization data, and process visualization.

Introduction: The Rationale for Discovery

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

Sulfonamides are a class of compounds that have demonstrated a remarkable range of biological activities, including antibacterial, anticancer, diuretic, and hypoglycemic effects.[1] Their ability to act as bioisosteres for carboxylic acids, coupled with their unique hydrogen bonding capabilities and improved metabolic stability compared to amides, makes them a highly attractive moiety for drug design.[1][2] The development of efficient and versatile synthetic routes to novel sulfonamide derivatives is, therefore, a continuous focus in the pursuit of new therapeutic agents.[3][4]

Design Rationale for 2-amino-N-phenylethanesulfonamide

The target molecule, 2-amino-N-phenylethanesulfonamide, was conceived as a novel scaffold for biological screening. Its design incorporates three key structural features:

-

An N-phenyl sulfonamide group, a common feature in many biologically active molecules.

-

A flexible two-carbon (ethane) linker , which allows the terminal amino group to adopt various conformations for potential receptor binding.

-

A primary amino group , which serves as a key interaction point and a handle for further derivatization to explore structure-activity relationships (SAR).

The final hydrochloride salt form was chosen to enhance crystallinity, stability, and aqueous solubility, which are critical properties for handling and downstream biological assays.

Retrosynthetic Analysis and Synthetic Strategy

The primary challenge in synthesizing the target compound is the presence of two nucleophilic groups: the primary amine on the ethanesulfonyl portion and the aniline nitrogen. A direct reaction between aniline and an unprotected 2-aminoethanesulfonyl chloride would lead to undesirable polymerization. Therefore, a protecting group strategy is essential.

Our retrosynthetic analysis identifies an N-protected 2-aminoethanesulfonyl chloride as the key intermediate. This intermediate can be reliably coupled with aniline to form the sulfonamide bond. Subsequent deprotection and salt formation yield the final target.

Sources

physical and chemical characteristics of 2-amino-N-phenylethanesulfonamide HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-phenylethanesulfonamide hydrochloride is a sulfonamide derivative with potential applications in pharmaceutical and chemical research. As a structural analog of taurine, an essential amino acid with diverse physiological roles, this compound presents an interesting scaffold for designing novel therapeutic agents. The presence of a primary amine, a sulfonamide linkage, and a phenyl group offers multiple points for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-amino-N-phenylethanesulfonamide HCl, along with proposed methodologies for its synthesis, purification, and analysis.

It is important to note that while the existence of this compound is confirmed through its Chemical Abstracts Service (CAS) number, detailed experimental data is not extensively available in peer-reviewed literature. Therefore, this guide combines established information with scientifically grounded predictions and generalized protocols based on analogous structures.

Chemical Identity and Physical Properties

A clear identification of a compound is the foundation of any scientific investigation. The key identifiers and known physical properties of this compound are summarized below.

Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | Pharmaffiliates |

| Synonyms | 2-amino-N-phenylethane-1-sulfonamide hydrochloride | - |

| CAS Number | 1100424-69-8 | Pharmaffiliates |

| Molecular Formula | C₈H₁₃ClN₂O₂S | Pharmaffiliates |

| Molecular Weight | 236.72 g/mol | Pharmaffiliates |

| SMILES | C1=CC=C(C=C1)NS(=O)(=O)CCN.Cl | (Derived from structure) |

Physicochemical Properties

Experimental data for the physical properties of 2-amino-N-phenylethanesulfonamide HCl are not widely published. The following table includes known information and predicted values based on the chemical structure.

| Property | Value | Notes |

| Appearance | White to off-white solid | Predicted, typical for hydrochloride salts of organic amines. |

| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. | Predicted. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. |

| pKa | Not available | The primary amino group is expected to have a pKa in the range of 9-10. |

| Storage | 2-8°C, in a well-closed container, protected from light and moisture. | Recommended by suppliers. |

Chemical Structure and Reactivity

The chemical behavior of 2-amino-N-phenylethanesulfonamide HCl is dictated by its constituent functional groups: a primary aliphatic amine, a sulfonamide, and an aromatic phenyl ring.

Caption: Chemical structure of 2-amino-N-phenylethanesulfonamide HCl.

Key Functional Groups and Reactivity

-

Primary Aminium Group (-NH₃⁺): The hydrochloride salt form means the primary amine is protonated. This makes the compound acidic in aqueous solution. It can participate in reactions typical of primary amines after deprotonation, such as acylation and alkylation.

-

Sulfonamide Group (-SO₂NH-): The sulfonamide linkage is generally stable to hydrolysis. The hydrogen on the sulfonamide nitrogen is weakly acidic and can be deprotonated under strong basic conditions.

-

Phenyl Group (-C₆H₅): The aromatic ring can undergo electrophilic aromatic substitution reactions, although the sulfonamide group is deactivating.

Proposed Synthesis and Purification

Caption: Proposed synthetic workflow for 2-amino-N-phenylethanesulfonamide HCl.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

2-Aminoethanesulfonyl chloride hydrochloride (Tauryl chloride hydrochloride)

-

Aniline

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Hydrochloric acid solution in a non-aqueous solvent (e.g., 2M HCl in diethyl ether)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminoethanesulfonyl chloride hydrochloride (1.0 eq) in anhydrous DCM.

-

Addition of Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and to act as a scavenger for the HCl generated during the reaction.

-

Addition of Amine: While maintaining the temperature at 0 °C, add a solution of aniline (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 2-amino-N-phenylethanesulfonamide.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in a non-aqueous solvent dropwise until precipitation is complete.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-amino-N-phenylethanesulfonamide HCl.

Experimental Protocol: Purification

Objective: To purify the synthesized 2-amino-N-phenylethanesulfonamide HCl.

Method: Recrystallization is a standard method for purifying solid organic compounds.

Procedure:

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water or isopropanol).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot-filter the solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis. A reverse-phase HPLC method would be suitable.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation. The following are predicted ¹H and ¹³C NMR chemical shifts. Actual values may vary.

Predicted ¹H NMR (in D₂O):

-

δ 7.4-7.8 (m, 5H): Protons on the phenyl ring.

-

δ 3.6-3.8 (t, 2H): Methylene group adjacent to the sulfonamide.

-

δ 3.3-3.5 (t, 2H): Methylene group adjacent to the aminium group.

Predicted ¹³C NMR (in D₂O):

-

δ 135-140: Quaternary carbon of the phenyl ring attached to the sulfonamide nitrogen.

-

δ 128-132: Carbons of the phenyl ring.

-

δ 50-55: Methylene carbon adjacent to the sulfonamide.

-

δ 38-42: Methylene carbon adjacent to the aminium group.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Expected IR Absorption Bands (cm⁻¹):

-

3200-3000: N-H stretching of the aminium and sulfonamide groups.

-

3100-3000: Aromatic C-H stretching.

-

1600, 1480: Aromatic C=C stretching.

-

1350-1310 and 1160-1120: Asymmetric and symmetric SO₂ stretching of the sulfonamide group.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would be appropriate.

Expected Mass Spectrum:

-

[M+H]⁺: The molecular ion of the free base at m/z 201.07.

-

Key Fragmentation: A characteristic fragmentation of some aromatic sulfonamides is the loss of SO₂ (64 Da).[3] Other potential fragmentations include cleavage of the C-S and C-N bonds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-amino-N-phenylethanesulfonamide HCl is not widely available, the GHS hazard statements for the free base (2-amino-N-phenylethanesulfonamide) suggest the following precautions.[4] The hydrochloride salt is also expected to be corrosive.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Conclusion

This technical guide provides a detailed overview of the known and predicted properties of this compound. While a comprehensive experimental dataset is not yet available in the public domain, the information and protocols presented here, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers and scientists working with this molecule. As with any chemical, all handling and experimental work should be conducted with appropriate safety precautions.

References

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

- U.S. Department of Agriculture, Food Safety and Inspection Service. (2009).

- Baffoe, J., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5739-5741.

-

Pharmaffiliates. This compound. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

- Srinivas, R., et al. (2005). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 16(8), 1289-1298.

-

Elsevier. Reaxys. Available at: [Link]

- Akgül, Ö., et al. (2017).

- Patyra, E., et al. (2020).

-